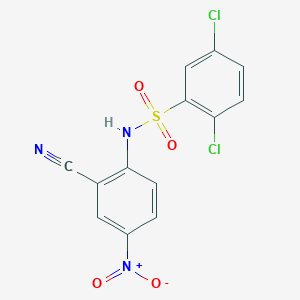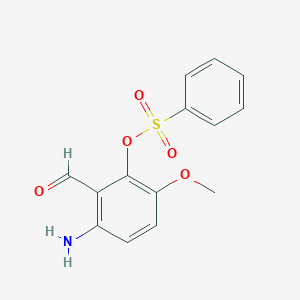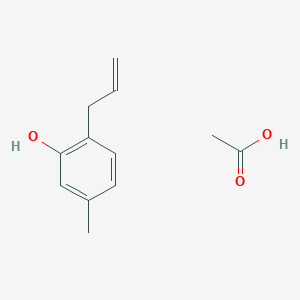
Ethyl 3,3-dimethyloct-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dimethyloct-4-enoate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and a branched alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyloct-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3,3-dimethyloct-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-dimethyloct-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dimethyloct-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,3-dimethyloct-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. The double bond in the compound can participate in addition reactions, leading to the formation of new products. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-dimethyloct-4-enoate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylbutanoate: Similar ester structure but with a shorter alkyl chain.
Ethyl 3,3-dimethylpent-4-enoate: Similar structure with a different position of the double bond.
Ethyl 3,3-dimethylhexanoate: Similar ester structure with a longer alkyl chain.
The uniqueness of this compound lies in its specific combination of a branched alkyl chain and a double bond, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60066-69-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
ethyl 3,3-dimethyloct-4-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h8-9H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
GMAQNDNVFZDSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(C)(C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)


![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)



![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)


![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


